6-Benzothiazolesulfonic acid, 2-amino-
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 6-Benzothiazolesulfonic acid, 2-amino-, can involve metal-free and catalytic methods starting from N-protected amino acids and carboxylic acids. A study by Dev et al. (2016) describes a method for the synthesis of 2-substituted benzoxazoles and benzothiazoles using ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-toluenesulfonic acid under microwave irradiation (Dev et al., 2016).
Scientific Research Applications
Antiparasitic Properties
- Leishmania infantum and Trichomonas vaginalis : Derivatives of 6-amino-benzothiazoles have shown significant in vitro antiparasitic properties against these parasites. Specific compounds demonstrated notable antiproliferative activity against T. vaginalis and L. infantum. These effects are influenced greatly by the chemical structure of the position 2 substitution-bearing group (Delmas et al., 2002).
Anticonvulsant Properties
- Excitatory Amino Acid Neurotransmission : 2-Amino-6-trifluoromethoxy benzothiazole, a derivative, has been found to prevent convulsions in rodents induced by various stimuli. Its anticonvulsant activity closely resembles that of dicarboxylic amino acid antagonists (Mizoule et al., 1985).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that benzothiazole derivatives are widely used in synthetic and medicinal chemistry, being components of many compounds and drugs with diverse biological activities .
Mode of Action
It’s known that this compound is used as a reagent in the preparation of novel benzothiazole derivatives .
Biochemical Pathways
Benzothiazole derivatives are known to have a broad spectrum of biological activity, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (23027) and its solid physical form suggest that it may have certain pharmacokinetic properties .
Result of Action
2-Aminobenzo[d]thiazole-6-sulfonic acid is used as a reagent in the preparation of novel benzothiazole derivatives, which are being investigated for antiviral activity against various influenza A2 strains in mice . This suggests that the compound may have potential antiviral effects.
Action Environment
It’s known that the compound is relatively stable and can be stored at room temperature .
properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S2/c8-7-9-5-2-1-4(14(10,11)12)3-6(5)13-7/h1-3H,(H2,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGMVXJHAZUBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066741 | |
Record name | 6-Benzothiazolesulfonic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21951-32-6 | |
Record name | 2-Amino-6-benzothiazolesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21951-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzothiazolesulfonic acid, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021951326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Benzothiazolesulfonic acid, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Benzothiazolesulfonic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminobenzothiazole-6-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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